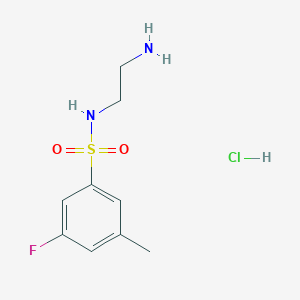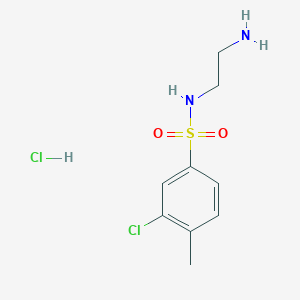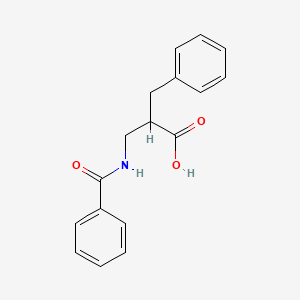
4-(3-Indol-1-ylpropanoylamino)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Indol-1-ylpropanoylamino)cyclohexane-1-carboxylic acid, commonly known as IPCA-1, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. IPCA-1 is a derivative of tryptophan and is structurally similar to the natural neurotransmitter serotonin. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of IPCA-1 is not fully understood, but it is believed to involve the modulation of the tryptophan metabolism pathway. IPCA-1 has been shown to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolism of tryptophan. By inhibiting IDO, IPCA-1 increases the availability of tryptophan, which can then be used to synthesize serotonin and other important molecules.
Biochemical and Physiological Effects:
IPCA-1 has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit cell proliferation, induce apoptosis, and modulate immune function. IPCA-1 has also been shown to have potential applications in the treatment of cancer, autoimmune diseases, and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of IPCA-1 is its relatively simple synthesis method, which makes it an attractive target for further research. However, one of the limitations of IPCA-1 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on IPCA-1. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the investigation of the compound's potential therapeutic applications in the treatment of cancer, autoimmune diseases, and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of IPCA-1 and its effects on the tryptophan metabolism pathway.
Métodos De Síntesis
The synthesis of IPCA-1 involves the reaction of tryptophan with cyclohexanone to form the intermediate compound, 3-(1-cyclohexen-1-yl)indole. This intermediate is then reacted with chloroacetyl chloride to form the final product, IPCA-1. The synthesis of IPCA-1 is a relatively simple process, which makes it an attractive target for further research.
Aplicaciones Científicas De Investigación
IPCA-1 has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function. IPCA-1 has also been shown to have potential applications in the treatment of cancer, autoimmune diseases, and inflammatory disorders.
Propiedades
IUPAC Name |
4-(3-indol-1-ylpropanoylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-17(19-15-7-5-14(6-8-15)18(22)23)10-12-20-11-9-13-3-1-2-4-16(13)20/h1-4,9,11,14-15H,5-8,10,12H2,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNZGERGTJCGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)CCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclobutyloxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7640273.png)
![3-[(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonylamino)methyl]benzoic acid](/img/structure/B7640286.png)


![4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)
![5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7640313.png)

![2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid](/img/structure/B7640335.png)


![2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)

![(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640401.png)